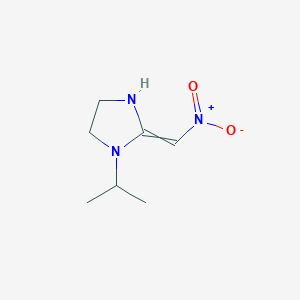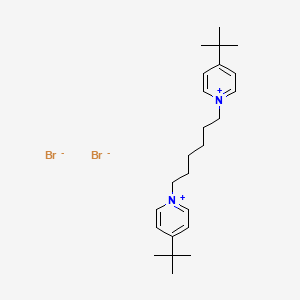
1,1'-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide is a synthetic organic compound characterized by its unique structure, which includes a hexane backbone linked to two 4-tert-butylpyridinium groups
Vorbereitungsmethoden
The synthesis of 1,1’-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide typically involves the reaction of 4-tert-butylpyridine with hexane-1,6-dibromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves:
Reactants: 4-tert-butylpyridine and hexane-1,6-dibromide.
Solvent: Anhydrous solvents such as acetonitrile or dichloromethane.
Conditions: Refluxing the mixture at elevated temperatures (around 80-100°C) for several hours.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Analyse Chemischer Reaktionen
1,1’-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles such as hydroxide, chloride, or acetate ions under appropriate conditions.
Oxidation and Reduction: The pyridinium groups can participate in redox reactions, where they can be reduced to pyridine or oxidized to N-oxides.
Complex Formation: The compound can form coordination complexes with metal ions, which can be useful in catalysis and materials science.
Common reagents used in these reactions include sodium hydroxide, silver nitrate, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of advanced materials, including polymers and nanomaterials, due to its structural properties.
Wirkmechanismus
The mechanism of action of 1,1’-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide involves its interaction with molecular targets such as enzymes, receptors, and metal ions. The pyridinium groups can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal centers. These interactions can modulate the activity of enzymes, alter receptor binding, and facilitate the formation of metal complexes with specific catalytic properties.
Vergleich Mit ähnlichen Verbindungen
1,1’-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide can be compared with similar compounds such as:
1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione): Similar hexane backbone but different functional groups, leading to different reactivity and applications.
N,N’-(Hexane-1,6-diyl)bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide): Another compound with a hexane backbone but with hydroxyphenyl groups, used primarily as an antioxidant.
1,1’-(1,3-Butadiyne-1,4-diyl)bisbenzene: Features a butadiyne linkage instead of a hexane backbone, resulting in different electronic properties and applications.
The uniqueness of 1,1’-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide lies in its combination of a flexible hexane backbone with the electron-rich pyridinium groups, making it versatile for various chemical and biological applications.
Eigenschaften
CAS-Nummer |
61369-00-4 |
|---|---|
Molekularformel |
C24H38Br2N2 |
Molekulargewicht |
514.4 g/mol |
IUPAC-Name |
4-tert-butyl-1-[6-(4-tert-butylpyridin-1-ium-1-yl)hexyl]pyridin-1-ium;dibromide |
InChI |
InChI=1S/C24H38N2.2BrH/c1-23(2,3)21-11-17-25(18-12-21)15-9-7-8-10-16-26-19-13-22(14-20-26)24(4,5)6;;/h11-14,17-20H,7-10,15-16H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
NPSSDMJRCTVRCI-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(C)C1=CC=[N+](C=C1)CCCCCC[N+]2=CC=C(C=C2)C(C)(C)C.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one](/img/structure/B14588943.png)
![4-[5-(2-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14588968.png)
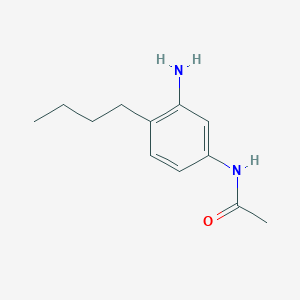
![Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588975.png)
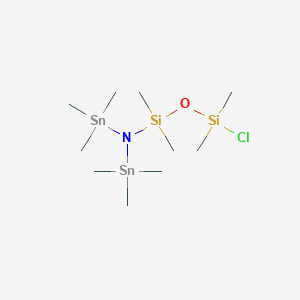
![(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone](/img/structure/B14588978.png)

![4-[4-Methyl-3-(propylsulfanyl)phenoxy]benzonitrile](/img/structure/B14588987.png)
![2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14588988.png)
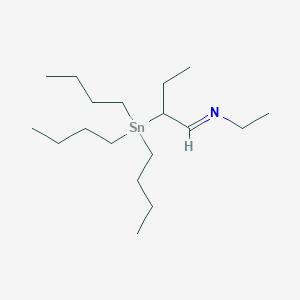

![3-(4H-Furo[3,2-b]indol-2-yl)prop-2-enamide](/img/structure/B14589012.png)

